N-(3-Chloro-2-methylphenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
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Overview
Description
N-(3-Chloro-2-methylphenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-2-methylphenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Thioether Formation: The triazole ring is then reacted with a thiol compound to form the thioether linkage.
Acetamide Formation: Finally, the acetamide group is introduced through an amide coupling reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-2-methylphenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-Chloro-2-methylphenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- These compounds share a common triazole ring structure but differ in their substituents and overall molecular architecture.
N-(3-Chloro-2-methylphenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide: is similar to other triazole derivatives such as fluconazole, itraconazole, and voriconazole.
Uniqueness
- The unique combination of functional groups in this compound may confer specific biological activities or chemical reactivity that distinguishes it from other triazole derivatives.
- Its specific interactions with molecular targets and pathways may also differ, leading to unique therapeutic or industrial applications.
Biological Activity
N-(3-Chloro-2-methylphenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a chloro-substituted aromatic ring and a pyridinyl group linked through a triazole moiety, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by the following structural formula:
Key Features:
- Chloro-substituted aromatic ring : Enhances lipophilicity and biological activity.
- Pyridinyl group : Known for its role in various biological interactions.
- Triazole moiety : Contributes to the compound's pharmacological diversity.
Antimicrobial Activity
Compounds containing triazole rings have shown significant antimicrobial properties. This compound exhibits notable antibacterial and antifungal activities. Studies indicate that the presence of both chloro and pyridinyl substituents enhances its efficacy compared to similar compounds.
Anticancer Potential
Research has demonstrated that this compound may possess anticancer properties. The triazole moiety is associated with the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have shown that derivatives of triazole exhibit cytotoxic effects against various cancer cell lines.
The biological activity of this compound is thought to involve:
- Nucleophilic substitutions : The thioacetamide functional group allows for diverse reactions that can enhance biological activity.
- Binding affinity : Interaction studies reveal strong binding to specific biological targets, which are crucial for its therapeutic effects.
Comparative Analysis
A comparative analysis with structurally similar compounds highlights the unique features of N-(3-Chloro-2-methylphenyl)-2-((4-phenyI–5–(pyridin–4–yI)–4H–1,2,4-triazol–3–yI)thio)acetamide:
Compound Name | Structure Features | Biological Activity |
---|---|---|
5-(4-Methoxyphenyl)-1H-tetrazole | Contains tetrazole instead of triazole | Antimicrobial |
1-(4-Methoxyphenyl)-5-thioacetyltriazole | Similar thioether linkage | Anticancer |
4-Methylthio-N-(pyridin–3–yI)acetamide | Different aromatic substituent | Antibacterial |
Study 1: Antiviral Activity
A recent study evaluated the antiviral effects of triazole derivatives against influenza viruses. The results indicated that certain modifications in the triazole ring significantly impacted antiviral efficacy. Molecular docking studies revealed potential targets within viral proteins, suggesting avenues for further research into antiviral applications of N-(3-Chloro-2-methylphenyl)-2-((4-phenyI–5–(pyridin–4–yI)–4H–1,2,4-triazol–3–yI)thio)acetamide .
Study 2: Cytotoxicity Assessment
An investigation into the cytotoxic effects of various triazole derivatives showed that compounds similar to N-(3-Chloro-2-methylphenyl)-2-((4-phenyI–5–(pyridin–4–yI)–4H–1,2,4-triazol–3–yI)thio)acetamide exhibited varying degrees of toxicity across different cancer cell lines. The study highlighted the importance of structural modifications in optimizing therapeutic outcomes .
Properties
Molecular Formula |
C22H18ClN5OS |
---|---|
Molecular Weight |
435.9 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C22H18ClN5OS/c1-15-18(23)8-5-9-19(15)25-20(29)14-30-22-27-26-21(16-10-12-24-13-11-16)28(22)17-6-3-2-4-7-17/h2-13H,14H2,1H3,(H,25,29) |
InChI Key |
SMGSYKAWHJRJJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=NC=C4 |
Origin of Product |
United States |
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